Methyl (2S)-2-amino-4-(methylselanyl)butanoate
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Overview
Description
Methyl (2S)-2-amino-4-(methylselanyl)butanoate is an organoselenium compound that features a selenium atom bonded to a carbon chain. This compound is of interest due to its potential biological activities and applications in various fields of research, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-4-(methylselanyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the amino acid L-methionine.
Selenation: L-methionine undergoes a selenation reaction where the sulfur atom is replaced by a selenium atom. This can be achieved using reagents such as selenium dioxide or sodium selenite under controlled conditions.
Esterification: The resulting selenoamino acid is then esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The selenium atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their unique reactivity.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Antioxidant Properties: Selenium-containing compounds are known for their antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: These compounds can inhibit certain enzymes, making them potential candidates for drug development.
Industry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The biological activity of Methyl (2S)-2-amino-4-(methylselanyl)butanoate is primarily due to the presence of the selenium atom. Selenium can interact with various biological molecules, including proteins and enzymes, altering their function. This compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative stress. It may also inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Comparison with Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar antioxidant properties.
Uniqueness: Methyl (2S)-2-amino-4-(methylselanyl)butanoate is unique due to its specific structure, which combines the properties of an amino acid with the reactivity of a selenium atom. This makes it particularly interesting for applications in medicinal chemistry and as a biochemical tool.
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Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylselanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBDUXYCQCQAOZ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC[Se]C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC[Se]C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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